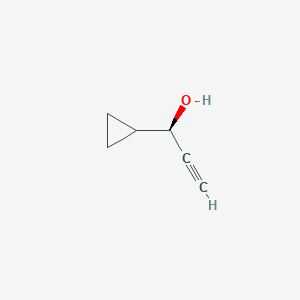
(1R)-1-环丙基丙-2-炔-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to “(1R)-1-Cyclopropylprop-2-yn-1-ol” often involves cyclopropanation reactions, utilizing substrates that can provide the cyclopropyl group. For example, the synthesis of related cyclopropyl-containing molecules has been achieved through various methodologies, including the use of ytterbium(III) triflate-catalyzed reactions with sulfonamides to produce conjugated enynes, showcasing the versatility and efficiency of these synthetic routes in generating cyclopropyl and alkynyl functional groups (Rao et al., 2009).
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is often characterized by X-ray crystallography and NMR spectroscopy, providing insights into their conformation and spatial arrangement. The cyclopropane ring introduces strain and influences the overall molecular geometry, affecting the chemical behavior and reactivity of the compound. Studies on similar molecules have shown that cyclopropane derivatives can adopt specific conformations that are crucial for their reactivity and interaction with other molecules (Cetina et al., 2003).
Chemical Reactions and Properties
Cyclopropyl compounds participate in a variety of chemical reactions, often underpinned by the ring strain in the cyclopropane moiety. This strain can lead to ring-opening reactions under specific conditions or facilitate unique reactivity patterns. For instance, cyclopropyl groups have been utilized in ring-opening reactions catalyzed by pyridoxal 5'-phosphate-dependent enzymes, demonstrating the chemical versatility of these structures (Karthikeyan et al., 2004).
科学研究应用
Cyclopropane Ring as a Conformational Tool
The cyclopropane ring is effectively used in restricting the conformation of biologically active compounds to improve activity and investigate bioactive conformations. For example, the synthesis of chiral cyclopropanes as conformationally restricted analogues of histamine demonstrates the utility of cyclopropyl groups in designing compounds with specific spatial arrangements. This approach aids in understanding the relationship between molecular conformation and biological activity, making cyclopropyl-containing compounds valuable in medicinal chemistry and drug design (Kazuta, Matsuda, & Shuto, 2002).
Structural Analysis in Biochemistry
Cyclopropyl groups play a crucial role in the structural analysis of enzymes and biochemical processes. The study of 1-aminocyclopropane-1-carboxylate (ACC) deaminase complexes with cyclopropane rings provides insight into unique biochemical reactions, such as the pyridoxal 5'-phosphate (PLP) dependent cyclopropane ring-opening reaction. This research is instrumental in understanding the enzymatic mechanisms underlying plant growth and stress responses, showcasing the cyclopropane ring's significance in biochemistry and plant biology (Karthikeyan et al., 2004).
Material Science and Polymer Chemistry
Cyclopropyl-containing compounds are explored in material science, particularly in polymer chemistry, for creating novel polymeric materials with unique properties. The copper-catalyzed ring-opening copolymerization of vinyl cyclopropane and methyl methacrylate illustrates the potential for synthesizing polymers with specific characteristics, such as cyclic moieties and carbon-carbon unsaturation within the polymer backbone. These materials have applications in various fields, including coatings, adhesives, and biomedical devices, highlighting the cyclopropane ring's versatility in material science (Ata, Mal, & Singha, 2013).
安全和危害
This compound is classified under the GHS02 and GHS07 hazard pictograms . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H226, H315, H319, and H335 . The precautionary statements are P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
属性
IUPAC Name |
(1R)-1-cyclopropylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6(7)5-3-4-5/h1,5-7H,3-4H2/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQRIJRWUCDRPN-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H](C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-Cyclopropylprop-2-yn-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-5-{5-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridin-2-amine](/img/structure/B2495492.png)
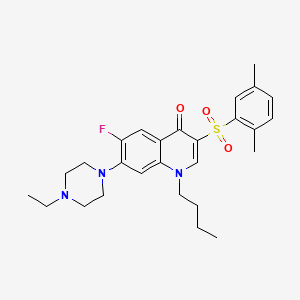
![Methyl 3-[(4-chlorophenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2495494.png)
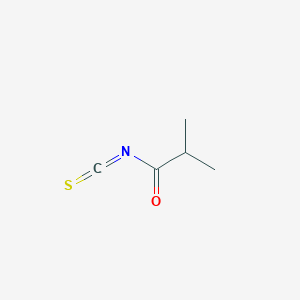
![1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2495502.png)
![4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B2495503.png)
![N-[2-(4-Chlorophenyl)-5-methoxypentyl]prop-2-enamide](/img/structure/B2495504.png)
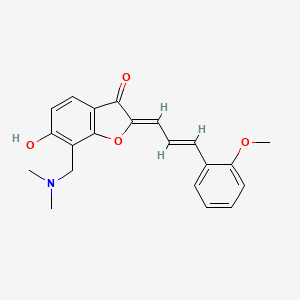
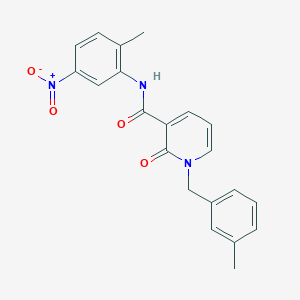
![(2Z)-2-[(2,3-dimethylphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2495507.png)
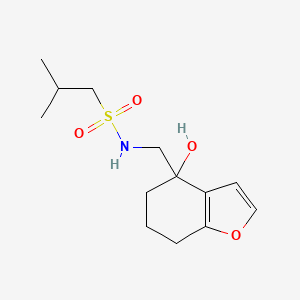
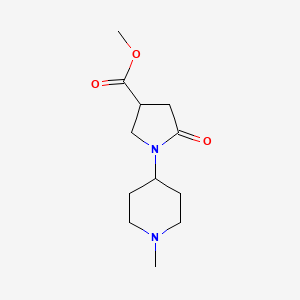
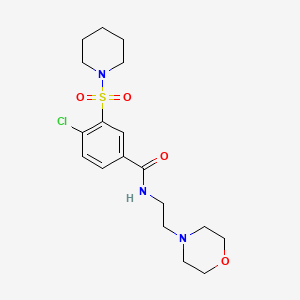
![N-(3-acetamidophenyl)-1-[(2,5-dimethylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2495513.png)